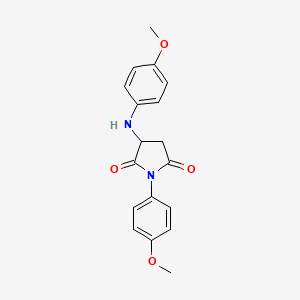

3-(4-Methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione, also known as MAPD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MAPD is a pyrrolidine derivative that has been synthesized through a multistep process, and its chemical structure is similar to other pyrrolidine-based compounds that have been used for medicinal purposes.

Aplicaciones Científicas De Investigación

Acylation and Synthesis Applications

Acylation of pyrrolidine-2,4-diones, including derivatives similar to the compound of interest, involves reactions with acid chlorides of different acids in the presence of Lewis acids, leading to the synthesis of 3-acyltetramic acids. This process is crucial for the development of compounds with potential applications in medicinal chemistry and materials science. The efficient protocol involving boron trifluoride–diethyl ether as Lewis acid signifies a method for modifying pyrrolidine diones to enhance their reactivity and potential utility in creating new chemicals for further research applications (Jones et al., 1990).

Crystal Structure and Chemical Synthesis

The synthesis and structural analysis of compounds similar to 3-(4-Methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione, such as 5,6-Di(o-methoxylanilino)pyridine-2,3-dione, have been studied. These compounds are synthesized under solvent-free conditions, showcasing methods for creating complex molecules with potential applications in developing new materials and understanding molecular interactions. The characterization of these compounds through X-ray single crystal diffraction helps in elucidating their molecular and crystal structures, which is vital for the design of materials with specific properties (Deng Tong-tong, 2008).

Bioactivity and Novel Strobilurin Derivatives

Research into novel strobilurin derivatives containing the pyrrolidine-2,4-dione moiety has shown that these compounds exhibit visible fungicidal activity. The synthesis of β-methoxyacrylate derivatives incorporating the pyrrolidine-2,4-dione structure and their subsequent testing against various fungi highlight the potential agricultural applications of these compounds in protecting crops from fungal infections. This area of research is crucial for developing new pesticides with enhanced efficacy and specificity (Guihua et al., 2014).

Advanced Materials Development

The development of alcohol-soluble n-type conjugated polyelectrolytes incorporating pyrrolo[3,4-c]pyrrole-1,4-dione units for use as electron transport layers in polymer solar cells exemplifies the material science applications of pyrrolidine dione derivatives. These compounds, due to their electron-deficient nature and planar structure, show high conductivity and electron mobility, significantly enhancing the efficiency of solar cells. Such research underlines the importance of pyrrolidine dione derivatives in the ongoing development of more efficient and sustainable energy solutions (Hu et al., 2015).

Propiedades

IUPAC Name |

3-(4-methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-23-14-7-3-12(4-8-14)19-16-11-17(21)20(18(16)22)13-5-9-15(24-2)10-6-13/h3-10,16,19H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYFJYBMUDTHFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide](/img/structure/B2690349.png)

![2-(2-(4-(2-(1,3-dioxoisoindolin-2-yl)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2690350.png)

![1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2690351.png)

![4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-ylamine](/img/structure/B2690352.png)

![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2690356.png)

![[(2R)-5-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B2690357.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide](/img/structure/B2690358.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate](/img/structure/B2690361.png)